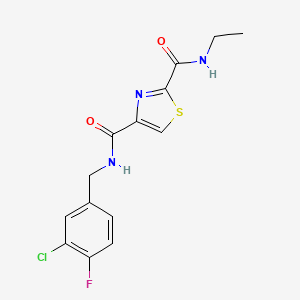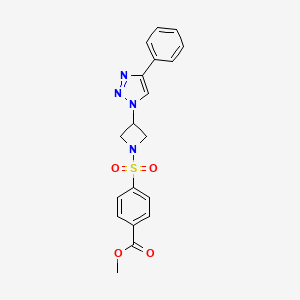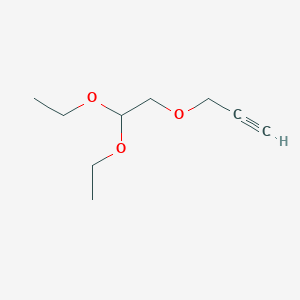
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide” appears to be a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The molecule also has a benzyl group attached to the nitrogen atom, which is substituted with chlorine and fluorine atoms. Additionally, it has two carboxamide groups attached to the thiazole ring and an ethyl group attached to the secondary nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the benzyl group, and finally the attachment of the carboxamide groups. The exact synthesis process would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, oxygen, sulfur, chlorine, and fluorine would likely result in regions of partial positive and negative charge, leading to polar characteristics. The benzyl group would likely contribute to the compound’s hydrophobic properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide groups might be susceptible to hydrolysis under acidic or basic conditions. The benzyl group could potentially undergo electrophilic aromatic substitution reactions, especially at the positions ortho and para to the chlorine and fluorine atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Its solubility would likely be influenced by the polar carboxamide groups and the nonpolar benzyl group. The presence of the halogens might increase its density and boiling point compared to similar-sized organic compounds.Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.
Orientations Futures
Future research could explore the potential biological activities of this compound, as well as optimize its synthesis process. Additionally, studies could investigate its physical and chemical properties in more detail.
Please note that this analysis is based on the structure of the compound and general chemical principles, and may not accurately represent the actual properties or behaviors of the compound. For accurate information, experimental data and studies would be needed.
Propriétés
IUPAC Name |
4-N-[(3-chloro-4-fluorophenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-2-17-13(21)14-19-11(7-22-14)12(20)18-6-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIOSPNCIUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chloro-4-fluorobenzyl)-N2-ethylthiazole-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)



![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)
![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)